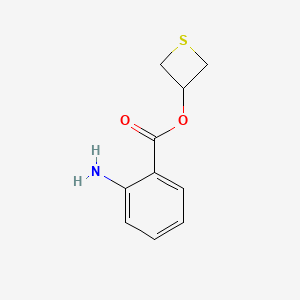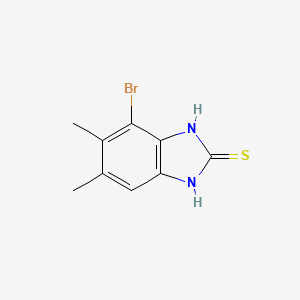
N-1,3-thiazol-2-yl-1-benzofuran-2-carboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-1,3-thiazol-2-yl-1-benzofuran-2-carboxamide derivatives involves complex reactions aiming at integrating the benzofuran and thiazol moieties. Research demonstrates various synthetic pathways, including cyclization reactions and the use of intermediates like carbohydrazones, to produce novel derivatives with potential biological activities. For instance, a study highlighted the cyclocondensation reaction of carbohydrazones with thioglycolic acid, leading to the formation of innovative derivatives (Idrees et al., 2019).
Molecular Structure Analysis
The molecular structure of N-1,3-thiazol-2-yl-1-benzofuran-2-carboxamide derivatives is characterized by the presence of non-covalent interactions, such as π-π interactions, which play a crucial role in their stability and function. For instance, certain amide derivatives form helical assemblies driven by π-π interactions alongside N–H⋯N and S⋯O interactions, indicating the significance of methyl functionality and multiple non-covalent interactions in their gelation behavior (Yadav & Ballabh, 2020).
Chemical Reactions and Properties
The chemical reactivity of N-1,3-thiazol-2-yl-1-benzofuran-2-carboxamide derivatives is influenced by the nature of substituents, showcasing a variety of chemical behaviors across different studies. For example, certain derivatives have been investigated for their potential as supramolecular gelators, where their ability to form stable gels in solvents like ethanol/water and methanol/water mixtures was observed (Yadav & Ballabh, 2020).
Physical Properties Analysis
The physical properties of these compounds, such as their gelation behavior, are closely related to their molecular structure. The introduction of methyl groups and the ensuing non-covalent interactions significantly affect their physical state, contributing to their stability and minimum gelator concentration, which is essential for their application in various fields (Yadav & Ballabh, 2020).
Chemical Properties Analysis
Exploring the chemical properties of these derivatives, studies have shown that they exhibit diverse biological activities, including antimicrobial effects. The structural features, such as the thiazol and benzofuran moieties, play a pivotal role in determining their chemical behavior and potential applications in medicinal chemistry (Idrees et al., 2019).
Wissenschaftliche Forschungsanwendungen
1. Antitumor Activity
N-1,3-Thiazol-2-yl-1-benzofuran-2-carboxamide derivatives have shown significant potential in antitumor activity. For instance, a study by Shalai et al. (2019) explored the cytotoxic effects of a thiazole derivative, N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide, on lymphoma cells. This compound exhibited cytotoxicity towards cancerous cells without affecting non-cancerous cells. It was found to alter lipid peroxidation levels and superoxide radicals, suggesting its potential as an antitumor drug (Shalai et al., 2019). Another study by Ostapiuk et al. (2017) synthesized thiazole derivatives with significant antitumor effects. Two compounds in their study showed high ability to inhibit the growth of human tumor cells in vitro, highlighting the promise of 5-arylmetylthiazole derivatives in cancer treatment (Ostapiuk et al., 2017).
2. Antimicrobial Applications
The derivatives of N-1,3-thiazol-2-yl-1-benzofuran-2-carboxamide have been studied for their antimicrobial properties. Idrees et al. (2019) synthesized a series of derivatives that showed in-vitro antibacterial activity against pathogenic microorganisms including E. coli, S. aureus, and others. These findings suggest the potential use of these compounds in developing new antibacterial agents (Idrees et al., 2019).
3. Stem Cell Research
A study by Ries et al. (2013) discussed the synthesis of N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide, known as thiazovivin, which is used in stem cell research. Thiazovivin improves the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts. This compound's synthesis procedure, suitable for large-scale application, underlines its significance in stem cell research and regenerative medicine (Ries et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
Thiazoles and their derivatives continue to be a subject of interest in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Eigenschaften
IUPAC Name |
N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c15-11(14-12-13-5-6-17-12)10-7-8-3-1-2-4-9(8)16-10/h1-7H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECFXPIAZMNJCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(1H-indol-1-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5518735.png)


![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5518779.png)
![3-(3-methoxyphenyl)-N-methyl-N-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5518787.png)
![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5518790.png)
![(4S*)-1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3,4-trimethylpiperidin-4-ol](/img/structure/B5518805.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B5518829.png)
![N-(4-ethylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5518836.png)
![2-{2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5518837.png)

![3-ethyl-6-{[4-(6-methylpyridin-2-yl)piperazin-1-yl]carbonyl}-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5518848.png)